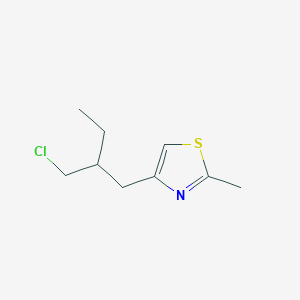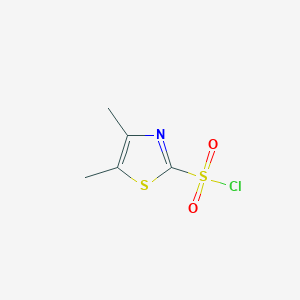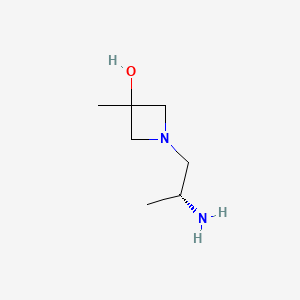
2,3-Diamino-5-chloro-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-5-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H6ClFN2O2 and a molecular weight of 204.59 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on a benzoic acid core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-5-chloro-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives, followed by nitration and subsequent reduction to introduce the amino groups . The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the halogenation and nitration steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-5-chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different amine derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and complex aromatic compounds .
Scientific Research Applications
2,3-Diamino-5-chloro-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diamino-5-chloro-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diamino-4-fluorobenzoic acid
- 2,3-Diamino-5-chlorobenzoic acid
- 2,3-Diamino-4-chlorobenzoic acid
Uniqueness
2,3-Diamino-5-chloro-4-fluorobenzoic acid is unique due to the specific combination of amino, chloro, and fluoro substituents on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H6ClFN2O2 |
|---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
2,3-diamino-5-chloro-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H6ClFN2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,10-11H2,(H,12,13) |
InChI Key |
AHXYNQIWGNBSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)



![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)







